5-Chloro-1,10-phenanthroline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

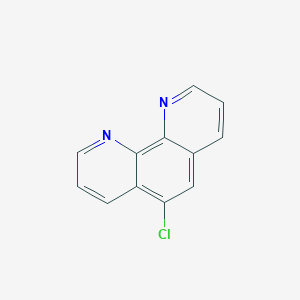

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2/c13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDUUQOQFSWSZSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063347 | |

| Record name | 1,10-Phenanthroline, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystalline solid; [Alfa Aesar MSDS] | |

| Record name | 5-Chloro-1,10-phenanthroline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11262 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4199-89-7 | |

| Record name | 5-Chloro-1,10-phenanthroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4199-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,10-Phenanthroline, 5-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004199897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,10-Phenanthroline, 5-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,10-Phenanthroline, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1,10-phenanthroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-1,10-phenanthroline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Chloro-1,10-phenanthroline, a key heterocyclic compound with applications in coordination chemistry, catalysis, and as a building block for functional materials. This document details the experimental protocols for its preparation and the analytical techniques for its structural elucidation and purity assessment.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a two-step process starting from 1,10-phenanthroline. The first step involves the selective oxidation of one of the nitrogen atoms to form 1,10-phenanthroline-N-oxide. The subsequent step is the chlorination of the N-oxide, which preferentially directs the chlorine atom to the 5-position of the phenanthroline ring system.

1.1. Experimental Protocol: Synthesis of 1,10-Phenanthroline-N-oxide

This procedure outlines the N-oxidation of 1,10-phenanthroline.

-

Materials:

-

1,10-Phenanthroline

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Glacial acetic acid

-

Hydrogen peroxide (30%)

-

-

Procedure:

-

Dissolve 1,10-phenanthroline in glacial acetic acid.

-

Add 30% hydrogen peroxide dropwise to the solution while stirring at room temperature.

-

Heat the mixture to 70-80°C and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 1,10-phenanthroline-N-oxide, which can be purified by recrystallization.

-

1.2. Experimental Protocol: Synthesis of this compound

This protocol details the chlorination of 1,10-phenanthroline-N-oxide.

-

Materials:

-

1,10-Phenanthroline-N-oxide

-

Phosphoryl chloride (POCl₃)

-

Ice-water

-

Ammonium hydroxide solution

-

Chloroform

-

-

Procedure:

-

Carefully add 1,10-phenanthroline-N-oxide to an excess of phosphoryl chloride (POCl₃) in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux and maintain for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and should be performed with caution.

-

Neutralize the acidic solution with a concentrated ammonium hydroxide solution until the pH is basic.

-

Extract the product with chloroform.

-

Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as an off-white solid.[1]

-

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed by a combination of physical and spectroscopic methods.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-1,10-phenanthroline

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Chloro-1,10-phenanthroline, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines detailed experimental protocols for the determination of these properties, and includes visualizations of a relevant biological pathway and an experimental workflow.

Core Physicochemical Properties

This compound is a heterocyclic organic compound with the chemical formula C₁₂H₇ClN₂.[1][2] It is a derivative of 1,10-phenanthroline, a well-known chelating agent. The introduction of a chlorine atom at the 5-position influences its electronic properties and reactivity, making it a valuable building block in coordination chemistry and in the development of new therapeutic agents.[3]

Data Presentation

The following table summarizes the key physicochemical properties of this compound compiled from various sources.

| Property | Value | Source |

| Molecular Formula | C₁₂H₇ClN₂ | [1][2] |

| Molecular Weight | 214.65 g/mol | [1][4] |

| CAS Number | 4199-89-7 | [1][5] |

| Appearance | White to light yellow or light orange crystalline powder. | [1][2] |

| Melting Point | 123-126 °C | [1][2] |

| Boiling Point (Predicted) | 397.4 ± 22.0 °C | [1] |

| Solubility | Soluble in organic solvents such as benzene, acetone, and alcohol.[2] Slightly soluble in water. | |

| pKa (Predicted) | 4.02 ± 0.10 | [1] |

| Density (Predicted) | 1.375 ± 0.06 g/cm³ | [1] |

| Refractive Index (Predicted) | 1.741 | |

| Flash Point (Predicted) | 226.4 °C |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices and information gathered from various sources.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method with a melting point apparatus.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the sample at a rate of 10-15 °C per minute initially.

-

Observe the sample closely as the temperature approaches the expected melting point.

-

When the temperature is about 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure accurate determination.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

Qualitative and Quantitative Solubility Determination

Qualitative Solubility:

Materials:

-

This compound

-

Test tubes

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, chloroform, hexane)

-

Vortex mixer

Procedure:

-

Place approximately 10 mg of this compound into separate test tubes.

-

Add 1 mL of a chosen solvent to each test tube.

-

Vortex the mixture for 30 seconds.

-

Visually inspect the solution for the presence of undissolved solid.

-

Record the solubility as "soluble," "sparingly soluble," or "insoluble" at room temperature.

Quantitative Solubility (UV-Vis Spectrophotometry):

Materials:

-

This compound

-

A suitable solvent in which the compound is soluble and has a known UV-Vis absorbance maximum (e.g., ethanol)

-

Volumetric flasks

-

UV-Vis spectrophotometer

-

Analytical balance

Procedure:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Create a series of standard solutions of decreasing concentration by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) to generate a calibration curve (Absorbance vs. Concentration).

-

Prepare a saturated solution of this compound by adding an excess amount of the solid to a known volume of the solvent.

-

Stir the mixture at a constant temperature for a sufficient time to ensure equilibrium is reached.

-

Filter the saturated solution to remove any undissolved solid.

-

Dilute a known volume of the clear saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted solution and use the calibration curve to determine its concentration.

-

Calculate the original concentration of the saturated solution, which represents the solubility.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Materials:

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆) (0.6-0.7 mL)

-

NMR tube (5 mm)

-

Vial

-

Pasteur pipette and filter plug (e.g., cotton or glass wool)

Procedure:

-

Weigh 5-10 mg of this compound and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Cap the vial and gently swirl or vortex until the sample is completely dissolved.

-

Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

-

Ensure the height of the solution in the NMR tube is approximately 4-5 cm.

-

Cap the NMR tube securely.

-

Wipe the outside of the NMR tube clean before inserting it into the NMR spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

UV-Visible (UV-Vis) Spectroscopy:

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol)

-

Volumetric flasks

-

Quartz cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Prepare a dilute solution of the compound by transferring a small aliquot of the stock solution to a volumetric flask and diluting with the solvent. The concentration should be such that the maximum absorbance is within the linear range of the instrument (typically 0.1 - 1.0).

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Rinse the cuvette with the sample solution and then fill it with the sample solution.

-

Place the sample cuvette in the spectrophotometer and measure the absorbance spectrum over a suitable wavelength range (e.g., 200-400 nm).

-

The wavelength of maximum absorbance (λmax) and the corresponding absorbance value can be determined from the spectrum.

Visualizations

Metalloprotease Inhibition Pathway

The parent compound, 1,10-phenanthroline, is a known inhibitor of metalloproteases, a class of enzymes that utilize a metal ion (typically zinc) in their active site for catalytic activity. This compound is expected to exhibit a similar mechanism of action. The following diagram illustrates the general mechanism of metalloprotease inhibition by phenanthroline compounds.

Caption: Mechanism of metalloprotease inhibition by this compound.

Experimental Workflow: Synthesis, Purification, and Characterization

The following diagram outlines a typical experimental workflow for the synthesis, purification, and characterization of this compound.

Caption: Workflow for synthesis and characterization of this compound.

References

- 1. This compound CAS#: 4199-89-7 [m.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. mdpi.com [mdpi.com]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

5-Chloro-1,10-phenanthroline CAS number 4199-89-7

An In-depth Technical Guide to 5-Chloro-1,10-phenanthroline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS number 4199-89-7, is a heterocyclic organic compound that has garnered significant interest in various scientific fields. Its rigid, planar structure and the presence of two nitrogen atoms make it an excellent chelating agent for a variety of metal ions. This property is central to its wide range of applications, from analytical chemistry to the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, key reactions, and diverse applications of this compound, with a focus on its relevance to researchers in chemistry and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 4199-89-7 | [1][2][3][4][5][6][7][8][9][10][11] |

| Molecular Formula | C₁₂H₇ClN₂ | [1][3][4][5][7][8][9][10] |

| Molecular Weight | 214.65 g/mol | [1][3][4][5][7][8][9][10] |

| Appearance | White to light yellow or light orange crystalline powder/solid | [4] |

| Melting Point | 123-126 °C | [1][2][5] |

| Boiling Point (Predicted) | 397.4 ± 22.0 °C | [1][2][6] |

| Solubility | Soluble in organic solvents such as benzene, acetone, and alcohol. | [1][2][6][8] |

| pKa (Predicted) | 4.02 ± 0.10 | [6] |

| LogP (Octanol/Water Partition Coefficient, Calculated) | 3.436 | [12] |

| Water Solubility (log₁₀WS, Calculated) | -5.30 mol/L | [12] |

Synthesis and Reactions

The synthesis of this compound can be achieved through various methods, primarily involving the modification of the parent 1,10-phenanthroline molecule. General strategies for synthesizing substituted phenanthrolines include classical condensation reactions like the Skraup and Doebner-von Miller reactions, which build the heterocyclic ring system from simpler precursors.[13] Alternatively, direct functionalization of the pre-formed phenanthroline core is a common approach.[13]

A key reaction involving this compound is its N-oxidation. For instance, it can be reacted with potassium peroxomonosulfate (PMS) in an acidic aqueous solution to yield this compound-1-N-oxide.[2][14]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]

- 4. In vitro and in vivo studies into the biological activities of 1,10-phenanthroline, 1,10-phenanthroline-5,6-dione and its copper(ii) and silver(i) complexes - Toxicology Research (RSC Publishing) [pubs.rsc.org]

- 5. This compound CAS#: 4199-89-7 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C12H7ClN2 | CID 77865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cytotoxicity and effects of 1,10-phenanthroline and 5-amino-1,10-phenanthroline derivatives on some immunocompetent cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-氯邻菲得啉 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound [webbook.nist.gov]

- 11. This compound (CAS 4199-89-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. This compound | Polysil [polycil.co.uk]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Molecular Structure of 5-Chloro-1,10-phenanthroline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, spectroscopic properties, and synthesis of 5-Chloro-1,10-phenanthroline. The information is intended to support research and development activities where this compound is of interest, particularly in the fields of coordination chemistry, materials science, and drug discovery.

Molecular Identity and Properties

This compound is a halogenated derivative of 1,10-phenanthroline, a well-known heterocyclic organic compound. The introduction of a chlorine atom at the 5-position modifies its electronic properties, solubility, and reactivity, making it a versatile ligand for the synthesis of novel metal complexes and functional materials.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₇ClN₂ | [1][2] |

| Molecular Weight | 214.65 g/mol | [1][2] |

| CAS Number | 4199-89-7 | [1][2] |

| IUPAC Name | This compound | [1] |

| Appearance | Off-white crystalline solid | [1] |

| Melting Point | 124-126 °C | [3] |

| Solubility | Soluble in organic solvents |

Molecular Structure

The foundational structure of this compound is a rigid, planar tricycle composed of two pyridine rings fused to a central benzene ring. The chlorine atom is substituted at the 5-position of this aromatic system.

Caption: Molecular structure of this compound with standard IUPAC numbering.

Crystallographic Data

Crystal structures containing this compound have been deposited in the Crystallography Open Database (COD) under the identifiers 7206605 and 7236271.[1] However, detailed structural parameters such as bond lengths and angles from these specific depositions were not accessible through publicly available literature at the time of this guide's compilation. For reference, structural data for the closely related compound, this compound-1-N-oxide, has been reported, confirming the planarity of the phenanthroline ring system.[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the key data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following ¹H NMR data was reported for a tris(this compound)ruthenium(II) complex. While coordination to a metal center induces shifts, the data provides a reliable indication of the relative positions of the proton signals.

Table 1: ¹H NMR Spectral Data of Coordinated this compound

| Proton Assignment | Multiplicity | Chemical Shift (δ, ppm) |

| H-6 | Singlet | 7.52 |

| H-8 | Triplet | 7.72 |

| H-3 | Triplet | 7.91 |

| H-7 | Doublet | 8.59 |

| H-4 | Doublet | 8.88 |

| H-2 | Doublet | 8.91 |

| H-9 | Doublet | 8.98 |

| (Data from a Ru(II) complex)[5] |

Table 2: Representative ¹³C NMR Chemical Shift Ranges

| Carbon Environment | Typical Chemical Shift (δ, ppm) |

| Aromatic C-H | 120 - 140 |

| Aromatic C-N (e.g., C2, C9) | 145 - 155 |

| Aromatic C-Cl (C5) | 130 - 140 |

| Aromatic Quaternary C | 125 - 150 |

| (Ranges are estimated based on general data for substituted phenanthrolines)[6] |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the vibrational modes of the molecule. The data below is from the gas-phase spectrum available in the NIST database.[1]

Table 3: Key Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Tentative Assignment |

| 3050 - 3100 | Weak | Aromatic C-H stretch |

| 1580 - 1620 | Medium | C=C and C=N aromatic ring stretching |

| 1400 - 1500 | Strong | Aromatic ring skeletal vibrations |

| 800 - 900 | Strong | C-H out-of-plane bending |

| 700 - 800 | Strong | C-Cl stretch |

| (Data interpreted from NIST Gas-Phase IR Database and literature)[1][5][7] |

Mass Spectrometry (MS)

Electron ionization mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern.

Table 4: Major Mass Spectrometry Peaks

| m/z | Relative Intensity | Assignment |

| 214 | High | [M]⁺ (Molecular ion, ³⁵Cl isotope) |

| 216 | Medium | [M+2]⁺ (Molecular ion, ³⁷Cl isotope) |

| 179 | Medium | [M - Cl]⁺ |

| 152 | Medium | [M - Cl - HCN]⁺ |

| (Data from NIST Mass Spectrometry Data Center)[1] |

Experimental Protocols

Synthesis via Skraup Reaction

The most common method for synthesizing the 1,10-phenanthroline core is the Skraup synthesis. This protocol is adapted from established procedures for similar compounds.

Objective: To synthesize this compound from 8-amino-6-chloroquinoline.

Materials:

-

8-amino-6-chloroquinoline

-

Glycerol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Arsenic pentoxide (As₂O₅) or Nitrobenzene (as an oxidizing agent)

-

Ferrous sulfate (FeSO₄) (optional, to moderate the reaction)

-

Sodium hydroxide (NaOH) solution

-

Organic solvent for extraction (e.g., chloroform, dichloromethane)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a large round-bottom flask fitted with a reflux condenser, carefully add concentrated sulfuric acid.

-

Addition of Reactants: To the cooled acid, slowly add 8-amino-6-chloroquinoline, glycerol, and the oxidizing agent (arsenic pentoxide or nitrobenzene). If the reaction is known to be vigorous, add a small amount of ferrous sulfate.

-

Heating: Gently heat the mixture. The reaction is exothermic and may begin to boil without external heating. Once the initial vigorous reaction subsides, continue to heat the mixture under reflux for several hours to ensure the reaction goes to completion.

-

Work-up: Allow the reaction mixture to cool. Carefully pour the mixture over crushed ice.

-

Neutralization: Slowly neutralize the acidic solution by adding a concentrated sodium hydroxide solution until it is strongly alkaline. This step should be performed in an ice bath to manage the heat generated.

-

Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., chloroform).

-

Drying and Evaporation: Combine the organic extracts and dry over an anhydrous drying agent (e.g., Na₂SO₄). Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography.

Caption: Workflow for the synthesis and application of this compound.

Characterization Methods

Nuclear Magnetic Resonance (NMR):

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Use standard acquisition parameters. For ¹³C NMR, a proton-decoupled experiment is typically performed.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Applications and Significance

This compound serves as a critical building block in several areas of chemical research:

-

Coordination Chemistry: It is used as a ligand to synthesize novel metal complexes with tailored electronic and photophysical properties. These complexes are investigated for applications in catalysis, sensing, and as luminescent materials.

-

Drug Development: Platinum(II) complexes of this compound have been explored as potential metallointercalators for anticancer therapies.[8] The phenanthroline core can intercalate with DNA, and the metal center can coordinate to biological targets.

-

Materials Science: It is a precursor for creating 1,10-phenanthrolinium cations, which are used in the design of ionic liquids and liquid crystals.[8]

References

- 1. This compound [webbook.nist.gov]

- 2. This compound(4199-89-7) IR2 spectrum [chemicalbook.com]

- 3. 5-氯邻菲得啉 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound(4199-89-7) 1H NMR [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

Spectroscopic and Synthetic Profile of 5-Chloro-1,10-phenanthroline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a representative synthetic protocol for 5-Chloro-1,10-phenanthroline. The information is curated to support research and development activities where this compound is of interest. All quantitative data is presented in standardized tables for clarity and comparative ease. Detailed experimental methodologies are provided for both synthesis and spectroscopic analyses.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, covering Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its molecular structure. The data presented is consistent with the presence of aromatic C-H and C=C/C=N bonds within the phenanthroline core.

| Wavenumber (cm⁻¹) | Assignment |

| 1608-1592 | C=C and C=N stretching |

| Specific peak data for this compound is available in spectral databases. |

Table 1: Key FT-IR Absorption Bands for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure of this compound. The chemical shifts are influenced by the chloro-substituent and the nitrogen atoms in the heterocyclic rings.

¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| Specific peak data is available in spectral databases like PubChem. | Aromatic Protons |

Table 2: ¹H NMR Chemical Shifts for this compound.

¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| Specific peak data is available in spectral databases and literature for similar compounds. | Aromatic Carbons |

Table 3: ¹³C NMR Chemical Shifts for this compound.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The data is consistent with the chemical formula C₁₂H₇ClN₂.

| m/z Value | Interpretation |

| 214 | Molecular ion [M]⁺ |

| 216 | Isotopic peak for ³⁷Cl |

Table 4: Mass Spectrometry Data for this compound.

Experimental Protocols

Synthesis of this compound (Representative Skraup Reaction)

The synthesis of this compound can be achieved via a modified Skraup reaction. This method involves the cyclization of an appropriate arylamine with glycerol in the presence of an acid and an oxidizing agent.

Materials:

-

8-Amino-5-chloroquinoline

-

Glycerol

-

Concentrated Sulfuric Acid

-

Arsenic pentoxide (or a suitable alternative oxidizing agent)

Procedure:

-

A mixture of 8-amino-5-chloroquinoline, glycerol, and arsenic pentoxide is prepared.

-

Concentrated sulfuric acid is cautiously added to the mixture with cooling.

-

The reaction mixture is heated, and the temperature is carefully controlled. The reaction is often vigorous.

-

After the reaction is complete, the mixture is cooled and poured into a large volume of water.

-

The solution is neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.

-

The crude product is collected by filtration and purified by recrystallization or column chromatography.

Spectroscopic Analysis Protocols

FT-IR Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation: The solid sample of this compound is mixed with potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Data Acquisition: The FT-IR spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet is also recorded and subtracted from the sample spectrum.

¹H and ¹³C NMR Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer, such as a BRUKER AC-300.

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.

-

Data Acquisition: The ¹H and ¹³C NMR spectra are recorded at a specific frequency. The chemical shifts are reported in parts per million (ppm) relative to the internal standard.

Mass Spectrometry

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

-

Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Visualizations

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Solubility of 5-Chloro-1,10-phenanthroline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Chloro-1,10-phenanthroline in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and provides detailed experimental protocols for researchers to determine quantitative solubility in their own laboratory settings.

Core Concepts and Qualitative Solubility

This compound is a heterocyclic organic compound. Its general solubility in organic solvents is well-established[1][2]. The presence of the chlorine atom and the aromatic phenanthroline ring system influences its interactions with different solvent molecules.

A summary of the available qualitative solubility data for this compound in various organic solvents is presented in the table below.

| Solvent | Qualitative Solubility | Source |

| Alcohols | Soluble | TCI Chemicals[3] |

| Methanol | Almost Transparent | TCI Chemicals[3] |

| Ketones | ||

| Acetone | Soluble | TCI Chemicals[3] |

| Aromatic Hydrocarbons | ||

| Benzene | Soluble | TCI Chemicals[3] |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols are provided. These methods are standard in the field for determining the solubility of organic compounds.

Qualitative Solubility Assessment

This method provides a rapid initial screening of suitable solvents.

Methodology:

-

Place approximately 20-30 mg of this compound into a small vial.

-

Add the selected organic solvent in 0.5 mL increments.

-

After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.

-

Visually inspect the solution against a contrasting background to determine if the solid has dissolved.

-

Continue adding solvent up to a total volume of 5 mL.

-

Record the solubility as "soluble," "partially soluble," or "insoluble."

Quantitative Solubility Determination by the Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C, 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or solvent-rinsed syringe.

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a validated analytical technique such as:

-

High-Performance Liquid Chromatography (HPLC): This is often the method of choice for its accuracy and sensitivity. A calibration curve must be prepared using standard solutions of known concentrations.

-

UV-Vis Spectroscopy: If this compound has a distinct chromophore, a UV-Vis spectrophotometer can be used. A calibration curve based on Beer's Law is required.

-

-

-

Calculation:

-

Calculate the solubility from the determined concentration, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

-

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

An In-depth Technical Guide to the Derivatives of 5-Chloro-1,10-phenanthroline and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1,10-phenanthroline is a versatile heterocyclic compound that serves as a crucial building block in coordination chemistry and medicinal chemistry. Its rigid, planar structure and electron-deficient nature make it an excellent ligand for a variety of metal ions. The introduction of a chloro-substituent at the 5-position modifies the electronic properties of the 1,10-phenanthroline core, influencing the stability and reactivity of its metal complexes and derivatives. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of this compound derivatives, with a particular focus on their promising role in the development of novel therapeutic agents and advanced materials.

Physicochemical Properties of this compound

The foundational compound, this compound, is an off-white crystalline solid. Its key physicochemical properties are summarized in the table below, providing essential data for its use in synthesis and formulation.

| Property | Value | Unit |

| Molecular Formula | C₁₂H₇ClN₂ | |

| Molecular Weight | 214.65 | g/mol |

| CAS Number | 4199-89-7 | |

| Melting Point | 124-126 | °C |

| Boiling Point | 397.4 | °C |

| Density | 1.375 | g/cm³ |

| Water Solubility | log₁₀WS: -5.30 | mol/L |

| Octanol/Water Partition Coefficient | logP(oct/wat): 3.436 | |

| Appearance | Off-white crystalline solid |

Synthesis of this compound Derivatives

The this compound scaffold is amenable to a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives. These synthetic strategies primarily involve reactions at the nitrogen atoms or substitution at other positions on the aromatic rings. A common application is its use in the preparation of metal complexes, such as platinum(II)-based metallointercalators, and the formation of 1,10-phenanthrolinium cations, which are building blocks for ionic liquid crystals.

General Synthetic Workflow

The synthesis of derivatives often starts with the this compound core, which is then reacted with various reagents to introduce new functional groups or to coordinate with metal centers. A generalized workflow is depicted below.

Example Experimental Protocol: Synthesis of Platinum(II)-based Metallointercalators

While a specific protocol for a this compound derivative was not detailed in the provided search results, a general method for the synthesis of related platinum(II) DNA intercalators involves reacting K₂PtCl₄ with one equivalent of the phenanthroline ligand in a suitable solvent like DMSO. This is followed by refluxing the resulting [Pt(ligand)Cl₂] complex with an ancillary ligand in water.

Properties and Applications of Derivatives

The derivatives of this compound have garnered significant attention due to their diverse applications, particularly in the realm of drug development and materials science.

Anticancer Agents

Metal complexes of this compound have demonstrated significant cytotoxic activity against various cancer cell lines. The presence of the chloro-substituent appears to enhance the anticancer properties of some of these complexes.

Bis-cyclometalated rhodium(III) and iridium(III) complexes containing this compound as a ligand have shown potent cytotoxicity against human breast adenocarcinoma (MCF-7) and colon carcinoma (HT-29) cell lines. The IC₅₀ values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented in the table below. Notably, these complexes exhibited significantly higher cytotoxicity (up to 25-fold in MCF-7 and 60-fold in HT-29 cells) compared to the established anticancer drug cisplatin under the same conditions.[1] The 5-chloro-substituted phenanthroline systems were found to be the most effective among the tested compounds.[1]

| Compound | Metal Center | Cancer Cell Line | IC₅₀ (µM) |

| [Rh(ptpy)₂(5-chloro-1,10-phen)]PF₆ | Rhodium (III) | MCF-7 | 1.3 |

| HT-29 | 1.5 | ||

| [Ir(ptpy)₂(5-chloro-1,10-phen)]PF₆ | Iridium (III) | MCF-7 | 1.6 |

| HT-29 | 1.3 | ||

| Cisplatin (for comparison) | Platinum (II) | MCF-7 | 40 |

| HT-29 | 78 |

ptpy = 2-(p-tolyl)pyridinato

Other studies have also highlighted the anticancer potential of metal complexes with 1,10-phenanthroline and its derivatives. For instance, certain copper(II), manganese(II), and silver(I) complexes have shown superior activity compared to cisplatin, with IC₅₀ values often below 10 µM against MCF-7 cells.[2]

A primary mechanism of action for the anticancer activity of many phenanthroline-based metal complexes is their ability to intercalate into the DNA double helix.[3][4][5][6] The planar structure of the phenanthroline ligand allows it to insert between the base pairs of DNA, leading to a distortion of the DNA structure and inhibition of cellular processes like replication and transcription, ultimately inducing cell death.[6] The interaction can be influenced by the nature of the metal center and the other ligands present in the complex.[3][5][6]

Fluorescent Probes for Metal Ion Detection

Derivatives of 1,10-phenanthroline are widely used in the development of fluorescent sensors for the detection of metal ions.[7][8][9][10] The nitrogen atoms of the phenanthroline core provide an excellent binding site for metal ions. Upon coordination, the photophysical properties of the molecule, such as its fluorescence intensity or emission wavelength, can change significantly, allowing for the sensitive and selective detection of specific metal ions like Zn²⁺.[7][9] This property is valuable in various analytical and biological applications, including cellular imaging.[10]

Key Experimental Protocols

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and the cytotoxic effects of chemical compounds.[11][12][13][14] It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[11][12]

-

Cell Seeding: Cancer cells are harvested during their exponential growth phase and seeded into 96-well plates at a predetermined optimal density. The plates are then incubated overnight to allow the cells to attach.[15]

-

Compound Treatment: The test compounds (derivatives of this compound) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The medium in the wells is replaced with the medium containing the test compounds, and the plates are incubated for a specific period (e.g., 24, 48, or 72 hours).[14][15]

-

MTT Addition: After the incubation period, a sterile MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.[11][12][14]

-

Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as isopropanol or DMSO, is added to each well to dissolve the purple formazan crystals.[12][14]

-

Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of 570-590 nm. A reference wavelength (e.g., 630 nm) can be used to subtract background absorbance.[11]

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[12]

Conclusion

The derivatives of this compound represent a promising class of compounds with significant potential in drug development and materials science. Their facile synthesis, tunable properties, and strong coordination capabilities make them attractive candidates for the design of novel anticancer agents, with some derivatives demonstrating cytotoxicity far exceeding that of established drugs like cisplatin. The mechanism of action for many of these compounds appears to involve DNA intercalation, a well-known strategy for cancer therapy. Furthermore, their application as fluorescent probes highlights their versatility. Future research in this area will likely focus on the development of more selective and potent derivatives, the elucidation of their detailed biological mechanisms, and their formulation into effective therapeutic and diagnostic tools.

References

- 1. d-nb.info [d-nb.info]

- 2. Apoptotic cell death induced by copper (II), manganese (II) and silver (I) complexes containing bridging dicarboxylate and 1,10-phenanthroline ligands: one of the multi-modes of anticancer activity? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA interaction of platinum(II) complexes with 1,10-phenanthroline and extended phenanthrolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA binding and biological activity of some platinum(II) intercalating compounds containing methyl-substituted 1,10-phenanthrolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DNA interaction of platinum(II) complexes with 1,10-phenanthroline and extended phenanthrolines. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]

- 9. scispace.com [scispace.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. benchchem.com [benchchem.com]

- 15. texaschildrens.org [texaschildrens.org]

coordination chemistry of 5-Chloro-1,10-phenanthroline with transition metals

An In-depth Technical Guide to the Coordination Chemistry of 5-Chloro-1,10-phenanthroline with Transition Metals

For: Researchers, Scientists, and Drug Development Professionals

Abstract

1,10-phenanthroline (phen) and its derivatives are foundational ligands in coordination chemistry, prized for their rigid, planar structure and strong, bidentate chelation to a wide array of transition metals.[1][2] The functionalization of the phenanthroline backbone allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes, significantly influencing their reactivity, spectroscopic signatures, and biological activity.[1][2] This guide focuses on the coordination chemistry of this compound (5-Cl-phen), a halogen-substituted derivative. While specific literature on 5-Cl-phen complexes is not as extensive as for the parent ligand, this document synthesizes available data and draws informed parallels from closely related analogues to provide a comprehensive overview. We will cover the synthesis, characterization, and potential applications of these complexes, with a particular emphasis on their emerging roles in drug development as anticancer and antimicrobial agents.[3][4]

The Ligand: this compound

The introduction of an electron-withdrawing chloro group at the 5-position of the phenanthroline ring system is expected to modulate the ligand's π-acceptor properties. This can influence the stability of the resulting metal complexes, their redox potentials, and their interactions with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₇ClN₂ | [5][6] |

| Molecular Weight | 214.65 g/mol | [5][6] |

| CAS Number | 4199-89-7 | [5][6] |

| Appearance | Off-white crystalline solid | [6] |

| Melting Point | 124-126 °C | [7] |

| Canonical SMILES | C1=CC2=C(C3=C(C=C1)N=CC=C3)N=CC=C2Cl | [6] |

| InChI Key | XDUUQOQFSWSZSM-UHFFFAOYSA-N | [5][6] |

Synthesis of Transition Metal Complexes

The synthesis of 5-Cl-phen transition metal complexes typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reactants is controlled to favor the formation of the desired complex, such as [M(5-Cl-phen)Cl₂], [M(5-Cl-phen)₂Cl₂], or [M(5-Cl-phen)₃]²⁺. Mixed-ligand complexes, where 5-Cl-phen is coordinated alongside other ligands, are also common and allow for further tuning of the complex's properties.[8]

Generalized Experimental Protocol for Synthesis

The following protocol is a generalized procedure adapted from methodologies for synthesizing analogous 1,10-phenanthroline-based complexes.[8][9]

Objective: To synthesize a generic [M(5-Cl-phen)₂(anion)₂] complex (e.g., M = Cu(II), Mn(II), Ni(II)).

Materials:

-

This compound (2 molar equivalents)

-

Transition metal salt (e.g., CuCl₂·2H₂O, MnCl₂·4H₂O) (1 molar equivalent)

-

Solvent: Ethanol, Methanol, or Acetonitrile

-

Deionized Water

Procedure:

-

A solution of the transition metal salt (e.g., 1 mmol) is prepared in the chosen solvent (e.g., 20 mL).

-

A separate solution of this compound (e.g., 2 mmol) is prepared in the same solvent (e.g., 30 mL), with gentle heating if necessary to ensure complete dissolution.

-

The ligand solution is added dropwise to the metal salt solution with constant stirring.

-

The resulting mixture is stirred and refluxed for a period of 2-4 hours. The reaction progress can be monitored by a color change.

-

After reflux, the reaction mixture is cooled to room temperature, and then further cooled in an ice bath to promote precipitation.

-

The resulting precipitate (the complex) is collected by vacuum filtration.

-

The collected solid is washed with small portions of cold solvent and then diethyl ether to remove any unreacted starting materials.

-

The final product is dried in vacuo over a desiccant.

Visualization of Synthetic Workflow

Caption: General workflow for the synthesis and characterization of metal complexes.

Structural and Spectroscopic Characterization

A suite of analytical techniques is employed to confirm the formation of the complex and elucidate its structure and electronic properties.

-

FTIR Spectroscopy: Used to confirm the coordination of the 5-Cl-phen ligand to the metal center. A shift in the C=N and C=C stretching vibrations of the phenanthroline ring upon complexation is indicative of successful coordination.

-

UV-Vis Spectroscopy: Provides information on the electronic transitions within the complex. These spectra typically show intense intra-ligand (π→π*) transitions in the UV region and metal-to-ligand charge transfer (MLCT) bands in the visible region, which are characteristic of such complexes.

-

NMR Spectroscopy: ¹H and ¹³C NMR are used to characterize the ligand and its diamagnetic complexes. Shifts in the proton and carbon signals of the ligand upon coordination provide evidence of complex formation.

-

Mass Spectrometry (MS): Techniques like ESI-MS are used to determine the molecular weight of the complex and confirm its composition.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of structure, yielding precise information on bond lengths, bond angles, coordination geometry (e.g., octahedral, square pyramidal), and intermolecular interactions.[10]

Table 2: Representative Spectroscopic and Structural Data for Transition Metal Complexes of Phenanthroline Analogues

| Complex | Technique | Key Data | Reference(s) |

| Re(CO)₃Cl(L) (L = functionalized phen) | IR (CH₂Cl₂) | ν(CO) bands at ~2025, 1922, 1895 cm⁻¹ | [11] |

| [Cu(phen)₂Cl]Cl·3.5H₂O | X-ray | System: Monoclinic, Space Group: C2/c, Geometry: Square pyramidal | [10] |

| 9-Methyl-1,10-phen-2-carboxylic acid | UV-Vis (MeOH) | λ [nm] (logε): 314 (3.06), 275 (3.95), 230 (4.10) | [12] |

| Cu(II) complex with a chloro-substituted ligand | ESI-MS | m/z: 380.00 [M+H]⁺ | [13] |

Applications in Drug Development

Transition metal complexes of 1,10-phenanthroline and its derivatives are of significant interest in medicinal chemistry due to their potent biological activities.[3][14][15][16] The planar phenanthroline ligand facilitates intercalation with DNA, while the metal center can engage in redox chemistry, generating reactive oxygen species (ROS) and inhibiting key cellular enzymes.[1][17]

Anticancer Activity

Many phenanthroline-based metal complexes exhibit significant cytotoxicity against various cancer cell lines, often exceeding the potency of established drugs like cisplatin.[18][19] The mechanism of action is often multifactorial, involving DNA interaction, inhibition of enzymes like topoisomerase, and induction of apoptosis through mitochondrial pathways.[13]

Table 3: In Vitro Cytotoxicity of Representative Transition Metal-Phenanthroline Complexes

| Compound | Cell Line | IC₅₀ (µM) after 24h | Reference(s) |

| Cisplatin | A-498 | 18.0 | [19] |

| [Cu(phen)₂(mal)]·2H₂O | A-498 | 1.0 | [19] |

| [Mn(phen)₂(mal)]·2H₂O | A-498 | 3.0 | [19] |

| [VO(chrys)phenCl] | A549 | 2.5 | [18] |

| [VO(chrys)phenCl] | HEK293 | > 100 | [18] |

(mal = malonate; chrys = chrysin; A-498 = human kidney carcinoma; A549 = human lung cancer; HEK293 = non-tumorigenic human embryonic kidney)

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents.[3][4] Metal-phenanthroline complexes have demonstrated broad-spectrum activity against various bacteria and fungi.[14][20] Their mechanism is thought to involve the disruption of cellular membranes, inhibition of essential metalloenzymes, and production of oxidative stress, representing a different mode of action from many conventional antibiotics.[16]

Visualization of Proposed Anticancer Mechanism

The following diagram illustrates a plausible, multi-pronged mechanism of action for a generic phenanthroline-based metal complex against cancer cells, based on published studies.[1][13]

Caption: Proposed mechanism of anticancer action for phenanthroline-based complexes.

Conclusion and Future Outlook

The represents a promising, albeit underexplored, area of research. Drawing from the extensive knowledge base of related phenanthroline complexes, it is evident that these compounds hold significant potential, particularly in the development of novel therapeutic agents. The chloro-substituent likely enhances the biological efficacy of these complexes by modifying their lipophilicity and electronic properties.

Future research should focus on the systematic synthesis and characterization of a broad range of 5-Cl-phen complexes with various first-row and second-row transition metals. Detailed investigations into their mechanisms of action against specific cancer cell lines and drug-resistant microbes are crucial. Elucidating structure-activity relationships will be key to designing next-generation metallodrugs with improved potency and selectivity, ultimately paving the way for their potential clinical application.

References

- 1. soc.chim.it [soc.chim.it]

- 2. researchgate.net [researchgate.net]

- 3. The Antibacterial Activity of Metal Complexes Containing 1,10- phenanthroline: Potential as Alternative Therapeutics in the Era of Antibiotic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. arrow.tudublin.ie [arrow.tudublin.ie]

- 5. This compound [webbook.nist.gov]

- 6. This compound | C12H7ClN2 | CID 77865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound(4199-89-7) 1H NMR [m.chemicalbook.com]

- 8. chemrj.org [chemrj.org]

- 9. Frontiers | Cytotoxic mixed-ligand complexes of Cu(II): A combined experimental and computational study [frontiersin.org]

- 10. asianpubs.org [asianpubs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 15. researchgate.net [researchgate.net]

- 16. Antibacterial activity of metal–phenanthroline complexes against multidrug-resistant Irish clinical isolates: a whole genome sequencing approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Transition metal complexes of 1,10-phenanthroline - Wikipedia [en.wikipedia.org]

- 18. mdpi.com [mdpi.com]

- 19. In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), [Ag2(phen)3(mal)]x2H2O, [Cu(phen)2(mal)]x2H2O and [Mn(phen)2(mal)]x2H2O (malH2=malonic acid) using human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Electronic Effects of the Chloro Group in 5-Chloro-1,10-phenanthroline

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Phenanthroline (phen) and its derivatives are fundamental building blocks in coordination chemistry, materials science, and drug development. The introduction of substituents onto the phenanthroline core allows for the fine-tuning of its electronic properties, which in turn influences the characteristics of its metal complexes, such as their redox potentials, photophysical behavior, and biological activity. This technical guide provides a comprehensive analysis of the electronic effects of a chloro group at the 5-position of the 1,10-phenanthroline ring system.

The chloro substituent, being electronegative, imparts significant electronic perturbations to the phenanthroline ligand. These effects are primarily twofold: a negative inductive effect (-I) and a positive resonance effect (+R). The interplay of these effects modulates the electron density of the aromatic system and the coordinating nitrogen atoms, thereby influencing the ligand's basicity, its ability to form metal complexes, and the properties of the resulting coordination compounds.

Synthesis of 5-Chloro-1,10-phenanthroline

The synthesis of this compound can be achieved through a modified Skraup synthesis, a classic method for quinoline and phenanthroline synthesis. This reaction involves the condensation of an appropriately substituted aromatic amine with glycerol in the presence of an acid and an oxidizing agent.

Experimental Protocol: Skraup Synthesis of this compound

Materials:

-

4-Chloro-1,2-phenylenediamine

-

Glycerol

-

Concentrated Sulfuric Acid

-

Arsenic pentoxide (or a less toxic oxidizing agent like nitrobenzene)

-

Sodium hydroxide solution

-

Organic solvent for extraction (e.g., chloroform)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

A mixture of 4-chloro-1,2-phenylenediamine, glycerol, and concentrated sulfuric acid is carefully heated.

-

An oxidizing agent, such as arsenic pentoxide, is added portion-wise to the reaction mixture. The reaction is exothermic and should be controlled.

-

The mixture is heated for several hours to complete the cyclization reaction.

-

After cooling, the reaction mixture is diluted with water and neutralized with a sodium hydroxide solution to precipitate the crude product.

-

The crude this compound is then extracted into an organic solvent.

-

The organic layer is washed with water, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

-

The solid residue is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Electronic Effects of the Chloro Group

The electronic influence of the chloro group at the 5-position of the 1,10-phenanthroline ring is a combination of its inductive and resonance effects.

Inductive Effect (-I): Chlorine is more electronegative than carbon, leading to the withdrawal of electron density from the aromatic ring through the sigma bond framework. This effect is strongest at the carbon atom directly attached to the chlorine and diminishes with distance.

Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the pi-system of the phenanthroline ring. This donation of electron density through resonance partially counteracts the inductive withdrawal.

Overall, the chloro group is considered a deactivating group in electrophilic aromatic substitution due to the dominance of its inductive effect. However, its influence on the coordinating ability of the phenanthroline ligand is more nuanced.

Diagram illustrating the dual electronic effects of the chloro group.

Quantitative Data on Electronic Effects

The electronic effects of the chloro group can be quantified through various experimental and theoretical parameters.

| Parameter | Value | Comparison with 1,10-phenanthroline | Implication of Chloro Group |

| pKa (predicted) | 4.02 | 4.86 | Less basic |

| Hammett Constant (σp) | +0.23 | 0 (H) | Electron-withdrawing |

| Redox Potential of [Fe(phen)₃]²⁺/³⁺ | ~1.1 V vs SCE | 1.06 V vs SCE | Anodic shift (harder to oxidize) |

Experimental Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides valuable information about the electronic environment of the protons on the phenanthroline ring. The electron-withdrawing nature of the chloro group and the nitrogen atoms leads to a general downfield shift of the aromatic protons compared to benzene.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuter

safety and handling precautions for 5-Chloro-1,10-phenanthroline

An In-depth Technical Guide to the Safe Handling of 5-Chloro-1,10-phenanthroline

This guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development. Adherence to these guidelines is critical to ensure personal safety and maintain the integrity of experimental work.

Chemical Identification and Properties

This compound is a heterocyclic organic compound commonly used in the synthesis of metal complexes and as a building block for functional materials.[1][2]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 4199-89-7 | [1][3] |

| Molecular Formula | C₁₂H₇ClN₂ | [1][4][5] |

| Molecular Weight | 214.65 g/mol | [1][5] |

| Appearance | Crystalline solid, off-white to tan powder | [1][4][5] |

| Melting Point | 123-126 °C | [1][4][6] |

| Boiling Point | 397.4 °C (Predicted) | [1][4] |

| Density | 1.375 g/cm³ (Predicted) | [1][4] |

| Solubility | Soluble in organic solvents; Insoluble in water | [1][3][4] |

| Stability | Stable, but hygroscopic | [3] |

Hazard Identification and Classification

This chemical is classified as hazardous under the Globally Harmonized System (GHS).[5] The primary hazards are acute oral toxicity and the risk of serious eye damage.

Table 2: GHS Hazard Classification

| Classification | Category | Hazard Statement | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Danger |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | Danger |

| Source:[2][4][5][6] |

Personal Protective Equipment (PPE) and Engineering Controls

Proper protective measures are mandatory when handling this compound.

-

Engineering Controls : Handle the compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[4] Ensure that eyewash stations and safety showers are readily accessible.[7]

-

Eye and Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

-

Skin Protection : Wear appropriate protective gloves and clothing to prevent skin exposure.[3][4]

-

Respiratory Protection : If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter (such as a type N95).[2][6]

Safe Handling and Storage Protocol

Handling:

-

Avoid contact with skin, eyes, and clothing.[3]

-

Do not eat, drink, or smoke when using this product.[4]

-

Wash hands and any exposed skin thoroughly after handling.[4][7]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]

-

The compound is hygroscopic; protect from moisture and moist air.[3]

-

Store away from incompatible materials, such as oxidizing agents.[3]

First Aid Measures

In case of exposure, follow these procedures immediately.

Table 3: First Aid Procedures

| Exposure Route | Procedure |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[3] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[3][4] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes.[3] Remove contaminated clothing. If symptoms occur, get medical attention. |

| Ingestion | If swallowed, get medical help.[4] Rinse mouth with water and afterwards drink plenty of water.[3] Do not induce vomiting.[7][8] Call a poison control center or doctor immediately.[7][8] |

| Inhalation | Remove to fresh air.[3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[9] Get medical attention if symptoms occur.[3] |

| Note: The toxicological properties have not been fully investigated. Treat symptomatically.[3] |

Accidental Release and Disposal

Spill Containment and Cleanup:

-

Ensure adequate ventilation.[3]

-

Wear the prescribed personal protective equipment (See Section 3).[3]

-

Avoid dust formation.[3]

-

Sweep up the spilled material and shovel it into a suitable, labeled container for disposal.[3]

Waste Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national hazardous waste regulations.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use carbon dioxide (CO₂), dry powder, or water spray.[3]

-

Specific Hazards : Thermal decomposition can release irritating gases and vapors.[7]

-

Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Diagrams and Workflows

Hazard Mitigation Logic

The following diagram illustrates the logical relationship between the primary hazards of this compound and the required mitigation and response actions.

Caption: Hazard and Mitigation Flowchart for this compound.

Experimental Handling Workflow

This diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting, from acquisition to disposal.

Caption: Standard Laboratory Workflow for this compound.

References

- 1. This compound CAS#: 4199-89-7 [m.chemicalbook.com]

- 2. 5-氯邻菲得啉 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. echemi.com [echemi.com]

- 5. This compound | C12H7ClN2 | CID 77865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-氯邻菲得啉 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. westliberty.edu [westliberty.edu]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. resources.finalsite.net [resources.finalsite.net]

Methodological & Application

Application Notes and Protocols for 5-Chloro-1,10-phenanthroline in Metal Ion Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1,10-phenanthroline is a versatile heterocyclic compound widely employed in analytical chemistry as a robust chelating agent for the detection of various metal ions.[1] A derivative of 1,10-phenanthroline, its unique structure, featuring a chlorinated ring, enhances its reactivity and solubility, making it a valuable component in the development of fluorescent probes and electrochemical sensors.[1] The strong binding affinity and selectivity of this compound for specific metal ions enable its use in both qualitative and quantitative analysis, with applications spanning environmental monitoring, quality control in industrial processes, and potentially in the study of metalloenzymes and drug development.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in the detection of metal ions, with a primary focus on ferrous iron (Fe²⁺), for which specific data is available. The methodologies described can be adapted for the detection of other metal ions known to complex with phenanthroline derivatives, such as copper (Cu²⁺), zinc (Zn²⁺), and cadmium (Cd²⁺).

Principle of Detection

The detection of metal ions using this compound is primarily based on two main principles:

-

Colorimetric Detection: Upon chelation with a metal ion, the electronic properties of the this compound molecule are altered, leading to the formation of a colored complex. The intensity of the color, which can be quantified using a spectrophotometer, is directly proportional to the concentration of the metal ion. For instance, 1,10-phenanthroline and its derivatives form a characteristic orange-red complex with ferrous iron (Fe²⁺).

-

Fluorometric Detection: this compound can act as a fluorophore. The binding of a metal ion can lead to a change in its fluorescence properties, resulting in either fluorescence quenching ("turn-off" sensor) or enhancement ("turn-on" sensor). This change in fluorescence intensity provides a highly sensitive method for metal ion quantification. For example, the 5-chloro derivative of 1,10-phenanthroline has been shown to be a highly sensitive and selective "turn-off" fluorescent sensor for Fe(II).

Quantitative Data Summary

The following table summarizes the quantitative data for metal ion detection using this compound and related phenanthroline derivatives.

| Metal Ion | Ligand | Method | Detection Limit | Linear Range | Key Parameters | Reference |

| Fe(II) | This compound | Fluorescence Quenching | 1.70 x 10⁻⁸ M | Not Specified | pH 3.80 - 6.80, λex=286 nm, λem=379 nm | |

| Fe(II) | 1,10-phenanthroline | Colorimetric | Not Specified | 0.5 - 5.0 mg/L | λmax ≈ 510 nm | |

| Cu(II) | Dibenzo[b,j][1][2]phenanthroline | Colorimetric | 0.14 µM | 10 - 500 µM | λmax ≈ 545 nm | [3] |

| Cd(II) | 2,9-di-(pyrid-2-yl)-1,10-phenanthroline | Fluorescence Enhancement | Down to 10⁻⁹ M | Not Specified | Not Specified | [4] |

Experimental Protocols

Protocol 1: Fluorometric "Turn-Off" Detection of Ferrous Iron (Fe²⁺)

This protocol is based on the reported use of this compound as a highly sensitive and selective fluorescent sensor for Fe(II).

Materials:

-

This compound

-

Standard solution of Fe(II) (e.g., from ferrous ammonium sulfate hexahydrate)

-

Buffer solution (pH range 3.80 - 6.80, e.g., acetate buffer)

-

Deionized water

-

Fluorometer

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) at a concentration of 1 mM.

-

Prepare a stock solution of Fe(II) standard (e.g., 10 mM) in deionized water. Acidify slightly with a mineral acid (e.g., HCl) to prevent oxidation.

-

-

Preparation of Working Solutions:

-